Tivozanib hydrochloride anhydrous
Description
Structure
3D Structure of Parent
Properties
CAS No. |
682745-43-3 |
|---|---|
Molecular Formula |
C22H20Cl2N4O5 |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrochloride |
InChI |
InChI=1S/C22H19ClN4O5.ClH/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H |
InChI Key |
NVOQFPILSQNESS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |
Other CAS No. |
682745-43-3 |
Origin of Product |
United States |
Molecular Mechanisms of Tivozanib Hydrochloride Anhydrous Action
Direct Receptor Tyrosine Kinase Inhibition Profile
Tivozanib's targeted action against VEGFRs is a key aspect of its therapeutic effect.
Tivozanib (B1683842) is a potent inhibitor of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3. wikipedia.orgnih.govsinobiological.com It demonstrates high selectivity for these receptors, which helps to minimize off-target effects. patsnap.comnih.gov This targeted inhibition of VEGFR phosphorylation effectively disrupts the signaling pathways that promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis. patsnap.com
Research has shown that tivozanib inhibits the ligand-induced phosphorylation of VEGFR-1, VEGFR-2, and VEGFR-3 at picomolar concentrations. tandfonline.comnih.gov In cell-free kinase assays, the IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, highlight its potency. One study reported IC50 values of 0.21, 0.16, and 0.24 nmol/L for VEGFR-1, VEGFR-2, and VEGFR-3, respectively. aacrjournals.org Another study reported IC50 values of 30 nM for VEGFR-1, 6.5 nM for VEGFR-2, and 15 nM for VEGFR-3. selleckchem.com This potent inhibition leads to a reduction in tumor angiogenesis, vascular permeability, and ultimately, tumor growth. drugbank.comfotivdahcp.com
Inhibitory Activity of Tivozanib on VEGFRs
| Receptor | IC50 (nmol/L) - Study 1 aacrjournals.org | IC50 (nM) - Study 2 selleckchem.com |
| VEGFR-1 | 0.21 | 30 |
| VEGFR-2 | 0.16 | 6.5 |
| VEGFR-3 | 0.24 | 15 |
Tivozanib functions as an ATP-competitive inhibitor. nih.govaveooncology.com It binds to the ATP-binding site on the intracellular domain of VEGFRs, preventing the binding of ATP. patsnap.com This action blocks the autophosphorylation of the receptors, which is a critical step in activating the downstream signaling pathways that lead to angiogenesis. patsnap.com Studies have identified key amino acid residues within the VEGFR-2 ATP-binding site, such as E885, C919, and D1046, with which tivozanib forms hydrogen bonds. nih.gov This interaction effectively halts the signal transduction cascade. patsnap.com
Modulation of Other Kinases by Tivozanib Hydrochloride Anhydrous
While highly selective for VEGFRs, tivozanib also exhibits inhibitory activity against other receptor tyrosine kinases, albeit at higher concentrations. nih.govnih.gov
Tivozanib has been shown to inhibit c-Kit, a receptor tyrosine kinase involved in various cellular processes. drugbank.comnih.govselleckchem.comva.gov The inhibition of c-Kit by tivozanib is less potent than its inhibition of VEGFRs. nih.gov Studies have indicated that tivozanib's inhibition of the c-Kit/SCF signaling pathway can lead to a reduction in regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which may help to reverse tumor-induced immune suppression. nih.gov
Tivozanib also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor Beta (PDGFR-β). drugbank.comnih.govselleckchem.comva.gov Similar to its effect on c-Kit, the inhibition of PDGFR-β requires higher concentrations of tivozanib compared to VEGFRs. nih.gov
Tivozanib shows relatively less inhibitory activity against other kinases such as Fibroblast Growth Factor Receptor-1 (FGFR-1), Flt-3, and c-Met (Hepatocyte Growth Factor Receptor). nih.gov It has been reported to have low activity against FGFR-1 and Flt-3. selleckchem.com
Inhibitory Profile of Tivozanib on Various Kinases
| Kinase | Inhibitory Activity |
| VEGFR-1 | High |
| VEGFR-2 | High |
| VEGFR-3 | High |
| c-Kit | Moderate |
| PDGFR-β | Moderate |
| FGFR-1 | Low |
| Flt-3 | Low |
| c-Met | Low |
Partial Inhibition of Epidermal Growth Factor Receptor (EGFR) and Insulin-Like Growth Factor-1 Receptor (IGF-1R)
Detailed kinase assays have demonstrated the high selectivity of tivozanib. Research indicates that this compound has virtually no significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and the Insulin-Like Growth Factor-1 Receptor (IGF-1R) at clinically relevant concentrations nih.gov. Its primary targets are VEGFR-1, -2, and -3, for which it shows high potency. This specificity distinguishes it from other multi-kinase inhibitors that may have broader activity against a range of receptor tyrosine kinases. The focused action on VEGFRs is a key characteristic of its molecular profile.
| Kinase Target | Relative Inhibitory Activity |
|---|---|
| VEGFR-1, -2, -3 | High |
| c-Kit, PDGFR-β | Moderate (at higher concentrations) |
| EGFR | Virtually None |
| IGF-1R | Virtually None |
Downstream Intracellular Signaling Pathway Modulation
The binding of vascular endothelial growth factor (VEGF) to its receptors triggers the autophosphorylation of the receptor's intracellular tyrosine kinase domains. This event initiates a cascade of downstream signaling pathways that are fundamental for endothelial cell proliferation, migration, survival, and vascular permeability. By inhibiting VEGFR phosphorylation, tivozanib effectively blocks these subsequent intracellular signals. This blockade stymies several critical pathways, including the MAPK, PI3K/Akt, and PLCγ pathways, which are essential for angiogenic processes ersnet.org.
The Ras/Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a primary signaling route activated by VEGFR-2. This pathway is central to regulating gene expression and cell proliferation abcam.com. Upon VEGFR-2 activation, a signaling cascade is initiated that leads to the phosphorylation and activation of ERK1/2.
Research has shown that treatment with tivozanib can suppress the levels of phosphorylated ERK1/2. In preclinical models of choroidal neovascularization, which is a VEGF-driven process, tivozanib treatment effectively suppressed the increased levels of phosphorylated ERK1/2 that were observed following disease induction. This demonstrates a direct modulatory effect on a key component of the MAPK pathway. By inhibiting the phosphorylation of ERK, tivozanib disrupts the downstream signaling required for endothelial cell proliferation and survival, contributing to its anti-angiogenic effects.
| Pathway | Key Protein | Effect of Tivozanib |
|---|---|---|
| MAPK | Phosphorylated ERK1/2 | Suppression |
| PI3K/Akt | Phosphorylated Akt | Inhibition (inferred) |
| PLCγ | Activated PLCγ | Inhibition (inferred) |
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of VEGFR-2 activation, playing a significant role in mediating cell survival and vascular permeability abcam.comnih.gov. The binding of VEGF to its receptor leads to the activation of PI3K, which in turn phosphorylates and activates Akt ersnet.orgahajournals.org. Activated Akt then regulates various substrates that inhibit apoptosis and promote cell survival ahajournals.org.
As a potent inhibitor of VEGFR-2, tivozanib's mechanism of action includes the regulation of this pathway. By blocking the initial receptor phosphorylation, tivozanib prevents the recruitment and activation of PI3K. This, in turn, inhibits the subsequent phosphorylation and activation of Akt nih.govmdpi.com. The disruption of the PI3K/Akt pathway is a key mechanism through which VEGF inhibitors suppress the pro-survival signals necessary for the maintenance of newly formed and existing tumor vasculature. Studies on general VEGF inhibitors have confirmed that they can significantly reduce PI3K enzyme activity and the levels of phosphorylated Akt ersnet.org.
The Phospholipase C-gamma (PLCγ) pathway is directly engaged upon VEGFR-2 activation and is instrumental in mediating signals for both vascular permeability and cell proliferation abcam.comnih.gov. Phosphorylation of specific tyrosine residues on the VEGFR-2 molecule, such as Y1175, creates a docking site for PLCγ mdpi.com. Once recruited to the receptor, PLCγ is activated and proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules then propagate the signal, leading to calcium release and protein kinase C (PKC) activation, respectively mdpi.com.
Tivozanib's potent inhibition of VEGFR-2 phosphorylation directly interferes with this process. By preventing the initial autophosphorylation of the receptor, tivozanib blocks the recruitment and subsequent activation of PLCγ nih.gov. This disruption halts the generation of IP3 and DAG, thereby attenuating the downstream signals that contribute to increased vascular permeability and cell migration. Research on VEGFR-2 signaling has confirmed that the Y1173/PLCγ signaling pathway is a key regulator of vascular leakage, and its blockade is an attractive therapeutic strategy nih.gov.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Clinical Species
Preclinical ADME studies are fundamental in characterizing a drug candidate's profile. For tivozanib (B1683842), these studies have been conducted in various non-clinical species, including mice and rats, to determine its metabolic fate and elimination pathways. nih.govfda.govnih.gov
The primary site of metabolism for tivozanib is the liver. nih.gov In vitro and in vivo studies have identified the cytochrome P450 enzyme system, specifically isoform CYP3A4, as the main pathway responsible for its breakdown. nih.govdrugbank.com This enzymatic process transforms the parent compound into various metabolites. nih.gov The significant role of CYP3A4 suggests a potential for drug-drug interactions with other substances that are inducers, inhibitors, or substrates of this enzyme. nih.govdrugbank.com Despite this metabolism, unchanged tivozanib was the predominant component, accounting for 90% of the radioactive drug detected in serum in a human study, indicating that metabolites are less abundant in circulation. drugbank.com
Following metabolism, tivozanib and its metabolites are primarily eliminated from the body through the feces. drugbank.comnih.gov A mass balance study using radiolabeled tivozanib determined that approximately 79% of the administered dose is recovered in the feces. drugbank.com A significant portion of this is excreted as the unchanged parent drug (26% of the total dose), with the remainder consisting of various metabolites. drugbank.com A smaller fraction, around 12%, is excreted in the urine, but this consists solely of metabolites, with no unchanged tivozanib detected via this route. drugbank.comnih.gov The total mean recovery of the administered dose is high, at approximately 91.0%. nih.gov
Table 1: Excretion of Tivozanib in a Human Mass Balance Study
| Excretion Route | Percentage of Administered Dose Recovered | Form |
| Feces | 79.3% nih.gov | Unchanged Tivozanib and Metabolites nih.gov |
| Urine | 11.8% nih.gov | Metabolites Only nih.gov |
| Total Recovery | 91.0% nih.gov |
Pharmacokinetic studies in preclinical species such as rats have been crucial for understanding the compound's profile. nih.govnih.gov These studies have shown that tivozanib possesses a long half-life. nih.gov For instance, research comparing tivozanib to a deuterated analog (HC-1144) in rats demonstrated that the parent compound's pharmacokinetic properties could be altered; the deuterated version showed a significantly prolonged blood circulation half-life (t1/2) and an increased area under the curve (AUC), highlighting the baseline characteristics of tivozanib itself. nih.gov In preclinical models, tivozanib demonstrated antitumor activity across several human tumor xenografts. nih.gov Oral administration to athymic rats effectively reduced VEGFR-2 phosphorylation levels in the tumor endothelium, confirming target engagement in these models. nih.gov
Pharmacodynamic Biomarkers in Preclinical Research
Pharmacodynamic biomarkers are essential for confirming that a drug is engaging its intended target and exerting the desired biological effect. Preclinical research on tivozanib identified key biomarkers related to its mechanism of action as a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors. nih.govresearchgate.net
Tivozanib is a potent inhibitor of VEGFR-1, -2, and -3. nih.gov A direct consequence of this inhibition is a measurable decrease in the levels of soluble VEGFR2 (sVEGFR2) in the plasma. nih.govresearchgate.netnih.gov Preclinical and subsequent clinical studies have consistently shown that administration of tivozanib leads to a dose-dependent reduction in sVEGFR2 levels. nih.govresearchgate.netnih.gov This decrease serves as a reliable pharmacodynamic marker, providing evidence of target engagement and the inhibition of the VEGFR-2 signaling pathway. researchgate.netnih.gov The most significant reduction in sVEGFR2 has been noted toward the end of a treatment cycle. nih.gov
In response to the blockade of VEGFRs by tivozanib, a compensatory upregulation of the ligand, VEGF-A, is observed in the serum. nih.govresearchgate.netnih.gov This increase in VEGF-A is also dose-dependent and is considered a feedback mechanism resulting from the inhibition of its receptor. nih.govresearchgate.netnih.gov This phenomenon, observed consistently in preclinical and clinical research, further validates the on-target activity of tivozanib. nih.govnih.gov Interestingly, these elevated VEGF-A levels were found to return to normal after a 14-day period without the drug, indicating that this compensatory effect is reversible. nih.gov
Table 2: Key Pharmacodynamic Biomarkers for Tivozanib
| Biomarker | Effect of Tivozanib Administration | Implication |
| Soluble VEGFR2 (sVEGFR2) | Dose-dependent decrease nih.govresearchgate.net | Marker of VEGFR-2 pathway inhibition researchgate.net |
| VEGF-A | Dose-dependent increase nih.govresearchgate.net | Compensatory feedback mechanism nih.gov |
Mechanisms of Drug Resistance and Strategies to Overcome It in Preclinical Settings
Identification of Tivozanib (B1683842) Resistance Signatures
To understand and predict which tumors may not respond to tivozanib, researchers have focused on identifying specific molecular and cellular signatures associated with resistance. These efforts have primarily involved gene expression profiling and the characterization of the tumor microenvironment.
In preclinical studies utilizing a population-based, genetically engineered mouse tumor model of Her2-driven breast cancer, significant inter-tumor variation in response to tivozanib was observed. aveooncology.com Out of twenty-five tumor lines treated with tivozanib, a clear distinction emerged between responding (40%) and resistant (60%) tumors. aveooncology.com
To identify a predictive biomarker for this resistance, bioinformatics analysis of RNA microarray expression profiles from pre-treatment tumors was conducted. This initially identified a set of 200 genes significantly associated with resistance. aveooncology.com However, to refine this and increase its applicability across different tumor types, a novel coherence-based bioinformatics approach was employed, which integrated multiple human tumor datasets. This led to the identification of a more robust 42-gene resistance signature . This signature was found to represent components of hematopoietic gene expression. aveooncology.com A key finding was that this 42-gene biomarker retained its correlated expression across many human tumor datasets, suggesting its potential as a broadly applicable predictive tool. aveooncology.com
| Preclinical Model | Number of Tumor Lines Treated | Responder Rate | Resistant Rate | Initial Gene Signature Associated with Resistance | Refined Gene Signature |
|---|---|---|---|---|---|
| Her2-driven breast cancer mouse model | 25 | 40% | 60% | 200 genes | 42 genes (hematopoietic gene expression) |
Further investigation into the biological basis of the 42-gene resistance signature revealed a strong correlation with the presence of a specific cell type within the tumor microenvironment: tumor-infiltrating myeloid cells . aveooncology.com Immunohistochemistry (IHC) was used to quantify myeloid markers in the preclinical tumor models. The results showed that the percentage of infiltrating myeloid cells within the tumor correlated significantly with both the 42-gene signature and the observed resistance to tivozanib. aveooncology.com
This finding suggests that these myeloid cells contribute to a tumor microenvironment that is less dependent on VEGF-driven angiogenesis and can therefore evade the effects of tivozanib. The presence of this resistant phenotype, characterized by both the 42-gene signature and myeloid cell infiltration, was examined in human tumor microarray datasets and was found in a significant subset of all seven human tumor types analyzed, including renal cell carcinoma (RCC). aveooncology.com This underscores the clinical relevance of these preclinical findings.
| Finding | Methodology | Correlation |
|---|---|---|
| Percentage of tumor-infiltrating myeloid cells | Immunohistochemistry (IHC) | Strongly correlated with the 42-gene resistance signature and resistance to tivozanib. |
Exploration of Alternative Angiogenesis Mechanisms in Resistance
When tumors become resistant to VEGFR inhibitors like tivozanib, they often activate alternative signaling pathways to promote the growth of new blood vessels. Preclinical research has identified several key players in these escape mechanisms.
The basic fibroblast growth factor (bFGF) signaling pathway is a well-documented mechanism of resistance to anti-VEGF therapies. In various preclinical cancer models, the inhibition of the VEGF pathway has been shown to lead to an upregulation of bFGF. This compensatory increase in bFGF can then drive angiogenesis, allowing the tumor to continue to grow despite the presence of a VEGFR inhibitor. While direct preclinical studies specifically linking bFGF to tivozanib resistance are not extensively detailed in the provided search results, the established role of bFGF in resistance to other VEGFR inhibitors strongly suggests its potential involvement in tivozanib resistance as well.
The hepatocyte growth factor (HGF) and its receptor, c-Met, constitute another important signaling axis implicated in resistance to targeted therapies. Activation of the HGF/c-Met pathway can promote tumor growth, invasion, and angiogenesis. In the context of resistance to tyrosine kinase inhibitors, HGF has been shown to induce resistance mechanisms in various cancer cell lines. Preclinical models have demonstrated that upregulation of the HGF/c-Met pathway can serve as a bypass track, allowing cancer cells to circumvent the blockade of other signaling pathways, including the VEGF pathway. This suggests that HGF could be a contributing factor to acquired resistance to tivozanib.
Interleukin-6 (IL-6) is a pleiotropic cytokine that has been implicated in various aspects of cancer progression, including inflammation, tumor cell survival, and angiogenesis. In preclinical models of renal cell carcinoma, it has been observed that treatment with tyrosine kinase inhibitors can lead to an increase in IL-6 secretion by the cancer cells. This elevated IL-6 can, in turn, activate downstream signaling pathways, such as the AKT-mTOR pathway, and promote the expression of pro-angiogenic factors like VEGF. This creates a feedback loop that can contribute to drug resistance. Therefore, the IL-6 signaling pathway represents a plausible mechanism of resistance to tivozanib that warrants further investigation in preclinical settings.
Preclinical Strategies to Overcome Tivozanib Resistance
Resistance to targeted therapies like tivozanib hydrochloride anhydrous is a significant clinical challenge. In preclinical settings, research has focused on elucidating the mechanisms of resistance and developing strategies to overcome them. These strategies primarily involve the rational design of combination therapies and the identification of novel molecular pathways that can be targeted to restore or enhance sensitivity to the drug.
Rational Design of Combination Therapies for Enhanced Antitumor Effects
The combination of tivozanib with other anticancer agents is a primary strategy to enhance its antitumor effects and overcome resistance. Preclinical and early clinical studies have explored combining tivozanib with agents targeting different but complementary pathways, such as immune checkpoint inhibitors and mTOR inhibitors. nih.gov
One of the most promising combination strategies involves pairing tivozanib with immune checkpoint inhibitors (ICIs) like nivolumab, an anti-PD-1 antibody. nih.govonclive.com The rationale for this combination is based on the immunomodulatory effects of VEGFR inhibitors. By inhibiting VEGF, tivozanib can help normalize the tumor vasculature and reduce the population of immunosuppressive cells within the tumor microenvironment, such as regulatory T cells. onclive.comnih.gov This can, in turn, enhance the antitumor activity of ICIs that work by unleashing the body's own immune system against the cancer. nih.gov A phase Ib/II study of tivozanib combined with nivolumab in patients with metastatic renal cell carcinoma (mRCC) showed promising antitumor efficacy and durable disease control. onclive.comesmo.org
Another rational combination explored in a phase Ib study was tivozanib with temsirolimus, an mTOR inhibitor. nih.gov The VEGF and mTOR pathways are both critical in the pathogenesis of renal cell carcinoma, providing a strong basis for dual inhibition. nih.gov This combination was found to be relatively well-tolerated in the early-phase trial. nih.gov
The table below summarizes key preclinical and early clinical combination strategies with tivozanib.
| Combination Agent | Therapeutic Class | Rationale for Combination | Key Preclinical/Early Clinical Findings |
| Nivolumab | Anti-PD-1 Immune Checkpoint Inhibitor | VEGFR inhibition by tivozanib may enhance the efficacy of immunotherapy by modulating the tumor microenvironment. onclive.comnih.gov | The combination demonstrated a high response rate and durable disease control in patients with metastatic renal cell carcinoma. onclive.com |
| Durvalumab | Anti-PD-L1 Immune Checkpoint Inhibitor | Tivozanib may reduce regulatory T cells, potentially enabling a stronger immune-mediated response from PD-L1 blockade. onclive.com | In patients with advanced hepatocellular carcinoma, the combination was well-tolerated and showed an overall response rate of 27.8%. onclive.com |
| Temsirolimus | mTOR Inhibitor | Dual targeting of the critical VEGF and mTOR signaling pathways in renal cell carcinoma. nih.govnih.gov | The combination was found to be relatively well-tolerated in a Phase Ib dose-escalation study. nih.gov |
Targeting Novel Pathways Beyond VEGF or mTOR
Acquired resistance to anti-VEGF therapies like tivozanib often involves the activation of alternative proangiogenic signaling pathways that bypass the VEGF/VEGFR axis. nih.govmdpi.com Therefore, a key preclinical strategy is to identify and target these novel escape mechanisms.
Preclinical research has identified the infiltration of myeloid cells into the tumor as a significant factor contributing to tivozanib resistance. aveooncology.com A bioinformatics analysis of gene expression profiles from preclinical tumor models identified a gene signature associated with resistance, which correlated with the presence of infiltrating myeloid cells. aveooncology.com This suggests that targeting these myeloid cells or the signaling pathways they use could be a viable strategy to overcome resistance.
Beyond myeloid cell infiltration, general mechanisms of resistance to anti-VEGF agents involve the upregulation of other proangiogenic factors. mdpi.com These represent novel targets for combination therapy with tivozanib. Such pathways include:
Hepatocyte Growth Factor (HGF)/c-MET Pathway : The HGF/c-MET signaling cascade has been identified as one of the most investigated pathways in tumors resistant to anti-VEGF therapy. mdpi.com
Placental Growth Factor (PlGF) and Angiopoietin Pathway : Increased levels of PlGF and activation of the angiopoietin pathway are associated with the development of alternative proangiogenic mechanisms that lead to resistance. nih.gov
Inflammatory Cytokines : Pro-inflammatory cytokines such as Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β) were found to be upregulated in a preclinical model of anti-VEGF resistance, suggesting they play an important role in this escape mechanism. mdpi.com
Broader approaches to overcoming resistance involve looking beyond traditional oncogenic pathways. Strategies such as targeting epigenetic regulators like CBP/p300 or other signaling cascades like the Wnt pathway may prevent the transcriptional reprogramming that allows cancer cells to adapt and become resistant to therapy. drugtargetreview.com
The table below outlines novel pathways implicated in resistance and potential therapeutic approaches.
| Novel Pathway/Target | Role in Resistance | Potential Therapeutic Strategy |
| Tumor-Infiltrating Myeloid Cells | Presence in the tumor microenvironment is correlated with resistance to tivozanib in preclinical models. aveooncology.com | Development of agents that target or modulate the function of these specific myeloid cell populations. |
| HGF/c-MET Pathway | Upregulated in tumors that have developed resistance to anti-VEGF therapies, promoting tumor growth and invasiveness. mdpi.com | Co-administration of tivozanib with a c-MET inhibitor. |
| Angiopoietin Pathway | Activation provides an alternative mechanism for tumor angiogenesis when the VEGF pathway is blocked. nih.gov | Combination therapy with agents that inhibit angiopoietin signaling. |
| Inflammatory Cytokines (e.g., IL-1) | Upregulation of cytokines like IL-1α and IL-1β can promote angiogenesis and contribute to anti-VEGF resistance. mdpi.com | Dual blockade of the VEGF and IL-1 signaling pathways. |
| Epigenetic Regulators (e.g., CBP/p300) | Can mediate transcriptional reprogramming that allows cancer cells to survive and proliferate despite targeted therapy. drugtargetreview.com | Combining tivozanib with inhibitors of epigenetic modulators like CBP/p300 to prevent the development of resistance. |
Mechanistic Toxicology Studies of Tivozanib Hydrochloride Anhydrous in Preclinical Models
Mechanisms of Hypertension Induction in Animal Models
Investigations in preclinical mouse models have revealed that the hypertensive effects of tivozanib (B1683842) are not caused by a single mechanism but rather by a cascade of interconnected events involving vasoconstrictor pathways, endothelial dysfunction, and oxidative stress. nih.gov
Preclinical research points to a significant role for the renin-angiotensin-aldosterone system (RAAS) in tivozanib-induced hypertension. nih.gov In a study using male C57BL/6 mice, administration of tivozanib led to a significant elevation in blood pressure. nih.govresearchgate.net This hypertensive response was accompanied by a marked increase in the levels of Angiotensin II (AngII), a potent vasoconstrictor and the primary active peptide of the RAAS. nih.gov
The study demonstrated that the effects of tivozanib were mediated through the Angiotensin II Type 1 Receptor (AT1R). When mice were co-treated with tivozanib and losartan, an AT1R blocker, the development of hypertension was prevented, and blood pressure remained within the normal range. nih.gov This finding strongly suggests that AT1R activation is a critical downstream event in the pathway of tivozanib-induced hypertension. The research showed that tivozanib treatment significantly increased AngII and its receptors, and this effect was successfully counteracted by the AT1R antagonist. nih.gov
Table 1: Effect of Tivozanib and Losartan on Blood Pressure and AngII Levels in Mice
This interactive table summarizes data from a preclinical study investigating tivozanib-induced hypertension. Users can sort the data by clicking on the column headers.
| Treatment Group | Systolic Blood Pressure (mmHg) | Plasma AngII Level (pg/mL) |
| Control | 115 ± 4.2 | 85 ± 5.1 |
| Tivozanib | 163 ± 6.6 | 195 ± 12.3 |
| Tivozanib + Losartan | 120 ± 3.8 | 92 ± 6.5 |
| Data adapted from a 21-day preclinical study in mice. nih.gov |
The induction of hypertension by tivozanib also involves the Endothelin-1 (ET-1) pathway. nih.gov ET-1 is a powerful vasoconstrictor peptide produced primarily by endothelial cells. Preclinical findings show a direct link between the tivozanib-induced increase in AngII and the subsequent release of ET-1. nih.gov
In mouse models, tivozanib administration led to a significant increase in ET-1 levels in both cardiac and renal tissues. nih.gov This suggests that the elevated AngII, stimulated by tivozanib, promotes the production and release of ET-1. The interplay between these two potent vasoconstrictor systems creates a powerful synergistic effect that contributes to the elevation of arterial blood pressure. The use of an AT1R blocker, losartan, not only normalized blood pressure but also attenuated the increase in ET-1 release in both the heart and kidneys, further solidifying the mechanistic link between the AngII/AT1R axis and ET-1 pathway activation. ebi.ac.uknih.gov
A crucial element in tivozanib-induced hypertension is its effect on nitric oxide (NO) bioavailability and the generation of oxidative stress. nih.gov NO is a critical signaling molecule that promotes vasodilation, and its reduced availability leads to vasoconstriction and increased blood pressure. Preclinical studies have shown that tivozanib treatment significantly reduces NO levels in both plasma and aortic tissues. nih.gov
This decrease in NO is closely linked to an increase in oxidative stress. Tivozanib was found to promote the production of reactive oxygen species (ROS), leading to an imbalance between oxidants and antioxidants. nih.gov This state of oxidative stress can cause the uncoupling of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. When eNOS is uncoupled, it produces superoxide (B77818) radicals instead of NO, further exacerbating oxidative stress and reducing vasodilation. nih.gov This NO/ROS imbalance is considered a key factor leading to endothelial dysfunction and hypertension. nih.gov Measurements of oxidative stress markers in aortic tissue confirmed this mechanism. nih.gov
Table 2: Effect of Tivozanib on Oxidative Stress Markers in Aortic Tissue
This interactive table presents data on key oxidative stress markers from a preclinical study. Users can sort the data by clicking on the column headers.
| Treatment Group | Malondialdehyde (MDA) Level (nmol/mg protein) | Glutathione (GSH) Level (µg/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) |
| Control | 1.2 ± 0.15 | 15.4 ± 1.1 | 25.1 ± 2.3 |
| Tivozanib | 3.8 ± 0.41 | 7.2 ± 0.6 | 11.5 ± 1.4 |
| Tivozanib + Losartan | 1.5 ± 0.22 | 14.1 ± 1.3 | 22.8 ± 2.1 |
| Data adapted from a 21-day preclinical study in mice. nih.gov |
The vascular effects of tivozanib that contribute to hypertension are rooted in endothelial injury and dysfunction. nih.gov As an inhibitor of VEGFR-2, tivozanib's primary therapeutic action is to reduce phosphorylation levels in tumor endothelium, thereby inhibiting angiogenesis. nih.gov However, this systemic inhibition of a crucial pathway for endothelial cell maintenance can lead to toxicological consequences in healthy vasculature.
The mechanism of injury is multifaceted. The tivozanib-induced increase in AngII and ET-1, coupled with a sharp reduction in NO bioavailability, creates a pro-constrictive and dysfunctional endothelial state. nih.gov The induction of significant oxidative stress is a primary driver of this endothelial injury. Oxidative stress leads to eNOS uncoupling, which not only depletes the vasoprotective NO but also generates damaging superoxide radicals. nih.gov This process directly impairs the endothelium's ability to regulate vascular tone, leading to the sustained vasoconstriction observed as hypertension. Therefore, tivozanib-induced hypertension is fundamentally a result of vascular toxicity driven by endothelial dysfunction. nih.gov
Future Directions and Emerging Research Avenues for Tivozanib Hydrochloride Anhydrous
Development of Novel Analogs and Derivatives Based on Mechanistic Insights
The chemical scaffold of tivozanib (B1683842), a quinoline-urea derivative, offers a fertile ground for the development of novel analogs and derivatives. researchgate.net Mechanistic insights into its interaction with the ATP-binding pocket of VEGFR tyrosine kinases provide a rational basis for designing next-generation inhibitors with improved properties. researchgate.net The diaryl urea (B33335) moiety is a key structural feature crucial for binding to the hydrophobic pocket of the kinase domain through hydrogen bonds and hydrophobic interactions. researchgate.net
Future research will likely focus on modifying this core structure to achieve several key objectives:
Enhanced Selectivity and Potency: While tivozanib is highly selective for VEGFR-1, -2, and -3, designing analogs with even greater specificity could minimize off-target effects. nih.govresearchgate.net Synthesizing derivatives that exhibit higher potency might allow for greater therapeutic efficacy.
Overcoming Resistance: Acquired resistance is a common challenge with targeted therapies. Developing derivatives that can effectively inhibit mutated forms of VEGFRs or bypass resistance pathways is a critical area of investigation.
Improved Pharmacokinetic Properties: Modifications to the tivozanib structure could optimize its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to more consistent therapeutic exposure.
The development of other diaryl urea derivatives like linifanib (B1684607) and sorafenib (B1663141) highlights the modular nature of this chemical class, where different substitutions on the quinoline (B57606) and phenylurea rings can significantly alter the biological activity and kinase inhibitory profile. researchgate.netfda.gov Research into novel thieno[2,3-d]pyrimidine (B153573) analogues as VEGFR-2 inhibitors further underscores the ongoing effort to expand the chemical space around this pharmacophore. researchgate.net
Research into Advanced Drug Delivery Systems
While current research on advanced drug delivery systems specifically for tivozanib is not extensively published, this area represents a significant opportunity for future investigation. The principles applied to other tyrosine kinase inhibitors (TKIs) could be adapted to enhance the therapeutic index of tivozanib.
Potential research avenues include:
Nanoparticle-based Delivery: Encapsulating tivozanib in nanoparticles, such as liposomes or polymeric micelles, could alter its biodistribution. This approach could potentially increase drug accumulation at the tumor site through the enhanced permeability and retention (EPR) effect, while reducing systemic exposure and associated off-target effects.
Targeted Drug Delivery: Conjugating tivozanib-loaded nanoparticles with ligands that bind to specific receptors overexpressed on cancer cells could further enhance tumor-specific delivery.
Controlled-Release Formulations: Developing oral formulations that provide sustained release of tivozanib over an extended period could help maintain steady plasma concentrations, potentially improving efficacy and patient compliance.
These advanced delivery strategies aim to maximize the drug's impact on tumor angiogenesis while minimizing its interaction with healthy tissues, a key goal for improving cancer therapeutics.
Mechanistic Studies for Drug Repurposing of Tivozanib Hydrochloride Anhydrous
The potent anti-angiogenic mechanism of tivozanib, centered on the inhibition of VEGFRs, suggests its potential utility beyond renal cell carcinoma. researchgate.netnih.gov Angiogenesis is a hallmark of cancer, crucial for the growth and metastasis of various solid tumors. researchgate.net This provides a strong rationale for exploring tivozanib's efficacy in other cancer types.
Preclinical studies have already shown that tivozanib exhibits anti-tumor activity in xenograft models of various cancers, including:
Prostate Cancer researchgate.net
Breast Cancer researchgate.net
Lung Cancer researchgate.net
Pancreatic Cancer researchgate.net
Glioblastoma researchgate.net
Ovarian Carcinoma researchgate.net
Future mechanistic studies will be essential to validate these preliminary findings and to identify patient populations most likely to benefit. Such studies could involve combining tivozanib with other targeted agents. For instance, research has suggested that combining VEGFR blockade by tivozanib with an EGFR inhibitor like gefitinib (B1684475) could synergistically increase anti-tumor effects in glioma models. researchgate.net Further investigation into these and other combination strategies, such as with mTOR inhibitors or immune checkpoint inhibitors, is a promising direction for expanding tivozanib's clinical application. nih.govnih.gov
| Potential Cancer Type for Repurposing | Mechanistic Rationale |
| Glioblastoma | Inhibition of tumor angiogenesis and vascular permeability. researchgate.net |
| Ovarian Cancer | Blockade of VEGFRs to inhibit growth and restore chemosensitivity. researchgate.net |
| Prostate Cancer | Anti-tumor activity demonstrated in preclinical xenograft models. researchgate.net |
| Breast Cancer | Anti-tumor activity demonstrated in preclinical xenograft models. researchgate.net |
| Non-Small Cell Lung Cancer | Anti-tumor activity demonstrated in preclinical xenograft models. researchgate.net |
Deeper Elucidation of Complex Biological Interactions and Unintended Pharmacological Effects
A thorough understanding of a drug's interactions and unintended effects is crucial for its safe and effective use. Future research must continue to explore the complex biological footprint of tivozanib.
Drug-Drug Interactions: Tivozanib's metabolism and transport can be influenced by other medications, leading to potentially significant drug-drug interactions. For example, the serum concentration of tivozanib can be increased when co-administered with inhibitors of certain metabolic pathways, while inducers can decrease its concentration. drugbank.com A deeper investigation into the specific enzymes and transporters involved is necessary for more precise clinical management.
Table of Potential Drug-Drug Interactions with Tivozanib
| Interacting Drug | Potential Effect on Tivozanib | Potential Effect of Tivozanib |
|---|---|---|
| Adagrasib | Increased serum concentration of Tivozanib drugbank.com | --- |
| Alpelisib | Decreased serum concentration of Tivozanib drugbank.com | --- |
| Armodafinil | Decreased serum concentration of Tivozanib drugbank.com | --- |
| Arsenic trioxide | Increased serum concentration of Tivozanib drugbank.com | --- |
| Carvedilol | Increased serum concentration of Tivozanib drugbank.com | --- |
| Afatinib | --- | May result in a higher serum level of Afatinib drugbank.com |
| Apixaban | --- | May result in a higher serum level of Apixaban drugbank.com |
| Celecoxib | --- | May result in a higher serum level of Celecoxib drugbank.com |
Unintended Pharmacological Effects: Beyond its intended anti-angiogenic activity, tivozanib can cause unintended effects that warrant further mechanistic study. Hypertension is a known on-target effect resulting from VEGFR inhibition, but other observed effects require deeper investigation. drugbank.comnih.gov Recent analyses of the FDA Adverse Event Reporting System (FAERS) have confirmed expected adverse reactions but also identified unexpected signals. nih.govfrontiersin.org
Table of Reported and Potential Unintended Effects for Further Study
| Effect | Potential Mechanism/Area for Research | Source |
|---|---|---|
| QT Interval Prolongation | Impact on cardiac ion channels. | drugbank.comeuropa.eu |
| Reversible Posterior Leukoencephalopathy Syndrome (RPLS) | Endothelial dysfunction and breakdown of the blood-brain barrier. | drugs.commayoclinic.org |
| Impaired Wound Healing | Interference with normal angiogenic processes required for healing. | drugs.commayoclinic.org |
Elucidating the molecular mechanisms behind these interactions and unintended effects will enable the development of strategies to mitigate risks and will contribute to a more comprehensive understanding of tivozanib's pharmacology. nih.gov This knowledge is essential for optimizing its therapeutic role and ensuring patient safety in its current and future indications.
Q & A
Q. What is the molecular mechanism of Tivozanib hydrochloride anhydrous as a VEGFR inhibitor, and how does this inform preclinical experimental design?
this compound is a selective, orally active inhibitor of vascular endothelial growth factor receptors (VEGFRs), with IC50 values of 0.21 nM (VEGFR-1), 0.16 nM (VEGFR-2), and 0.24 nM (VEGFR-3). Its mechanism involves blocking angiogenesis by inhibiting VEGFR phosphorylation, reducing tumor vascular permeability and growth. Preclinical studies should prioritize in vitro kinase assays to validate target specificity and in vivo models (e.g., xenografts) to assess anti-angiogenic effects via immunohistochemical analysis of microvessel density .
Q. How should researchers design in vitro and in vivo studies to evaluate the efficacy of this compound in renal cell carcinoma (RCC) models?
In vitro studies should use human RCC cell lines (e.g., 786-O, A498) treated with escalating doses (1–100 nM) to assess proliferation (via MTT assays) and apoptosis (via flow cytometry). For in vivo models, the TIVO-3 trial design provides a template: administer 1.34 mg/kg orally for 21 days followed by a 7-day rest in murine xenografts, with sorafenib (400 mg/kg twice daily) as a control. Primary endpoints should include progression-free survival (PFS) and tumor volume reduction, with histopathological validation of angiogenesis inhibition .
Q. What analytical methods are recommended for verifying the purity and stability of this compound in research formulations?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is critical for purity analysis, as outlined in USP monographs for similar hydrochloride compounds. Stability studies should follow ICH guidelines: store samples at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring degradation products. Certificates of Analysis (CoA) should report assay results on an anhydrous basis to exclude water content, ensuring ≥98.5% purity .
Advanced Research Questions
Q. How can researchers resolve apparent contradictions between progression-free survival (PFS) benefits and overall survival (OS) neutrality observed in TIVO-3 trial data?
In TIVO-3, median PFS was 5.6 months for tivozanib vs. 3.9 months for sorafenib (HR 0.73; P = 0.016), yet OS showed no significant difference (16.4 vs. 19.2 months; HR 0.97). This discrepancy may arise from crossover design limitations and post-progression therapies. Researchers should conduct subgroup analyses (e.g., prior checkpoint inhibitor use) and utilize inverse probability weighting to adjust for confounding factors .
Q. What methodological considerations are critical when developing combination therapies involving this compound and immune checkpoint inhibitors?
Preclinical studies should evaluate synergistic effects using dual-humanized PD-1/RCC models. Dose optimization is essential to mitigate overlapping toxicities (e.g., hypertension, fatigue). Pharmacodynamic biomarkers (e.g., CD8+ T-cell infiltration, VEGF-A levels) should be monitored longitudinally. Clinical trial designs must incorporate adaptive randomization to balance efficacy and safety .
Q. How should pharmacokinetic (PK) studies be optimized to account for Tivozanib’s extended half-life (≈111 hours) in animal models?
PK studies in rodents should use sparse sampling protocols (e.g., 0.5, 4, 24, 72, 168 hours post-dose) to capture nonlinear kinetics. Population PK modeling can identify covariates (e.g., hepatic CYP3A4 activity) affecting exposure. Tissue distribution analyses (via LC-MS/MS) should prioritize tumor and liver compartments to assess target engagement .
Q. What statistical approaches are recommended for analyzing biomarker correlations with treatment response in Tivozanib studies?
Use multivariate Cox regression to evaluate biomarkers (e.g., VEGF-D, IL-8) as predictors of PFS. Machine learning algorithms (e.g., random forests) can identify interaction effects between genetic mutations (e.g., VHL status) and drug response. Pre-specified adaptive trial designs allow dynamic biomarker stratification .
Q. How can researchers address batch-to-batch variability in this compound purity when conducting longitudinal studies?
Implement quality control protocols requiring CoA verification for each batch, including residual solvent analysis (e.g., GC-MS) and water content (Karl Fischer titration). Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) ensure consistency. Use reference standards (e.g., USP-grade) for calibration .
Q. What are the critical differences in pharmaceutical properties between this compound and its hydrate form that impact preclinical formulation development?
The anhydrous form exhibits higher hygroscopicity, requiring storage in desiccated environments (≤25°C, ≤40% RH). Hydrate forms may alter solubility profiles (e.g., lower aqueous solubility due to crystalline structure), necessitating dissolution testing in biorelevant media (e.g., FaSSIF/FeSSIF). Preformulation studies should compare bioavailability in animal models using both forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
